molecular formula C11H10ClN B3383830 3-(Chloromethyl)-2-methylquinoline CAS No. 500575-85-9

3-(Chloromethyl)-2-methylquinoline

Cat. No.: B3383830
CAS No.: 500575-85-9
M. Wt: 191.65 g/mol
InChI Key: CEGMXLHVLSIWPE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methylquinoline (CAS: 21863-56-9) is a quinoline derivative with the molecular formula C₁₁H₁₀ClN (hydrochloride form: C₁₀H₉Cl₂N, MW: 214.09) . It features a chloromethyl (-CH₂Cl) substituent at the 3-position and a methyl group at the 2-position of the quinoline scaffold. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution and cross-coupling reactions . Its crystalline hydrochloride salt form enhances stability, making it suitable for controlled synthetic applications.

Properties

IUPAC Name

3-(chloromethyl)-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGMXLHVLSIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500575-85-9
Record name 3-(chloromethyl)-2-methylquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methylquinoline typically involves the chloromethylation of 2-methylquinoline. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 3 undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Key Reactions:

  • Reaction with Thiols :
    When reacted with 1H-benzo[d]imidazole-2-thiol in methanol at room temperature, the chloromethyl group is replaced by the thiol nucleophile, forming 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-methylquinoline derivatives. This reaction proceeds with high yields (95–98%) and short reaction times (10–15 minutes) .

    Example :

    3-(Chloromethyl)-2-methylquinoline+1H-benzo[d]imidazole-2-thiolMeOH, RT3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-methylquinoline+HCl\text{this compound} + \text{1H-benzo[d]imidazole-2-thiol} \xrightarrow{\text{MeOH, RT}} \text{3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-methylquinoline} + \text{HCl}
  • Reaction with Amines :
    Primary amines (e.g., methylamine) substitute the chloromethyl group under basic conditions, forming secondary amine derivatives.

Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, expanding its utility in constructing complex heterocyclic systems.

Sonogashira Coupling:

This compound reacts with terminal acetylenes in a palladium-catalyzed domino reaction, yielding alkynylated quinoline derivatives. This method is effective for synthesizing compounds with extended π-systems, relevant in materials science.

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60–80°C

Reduction Reactions

The chloromethyl group can be reduced to a methyl group under specific conditions.

Example :
Catalytic hydrogenation with Pd/C in ethanol selectively reduces the chloromethyl group to methyl without affecting the quinoline ring:

This compoundH2,Pd/C3-Methyl-2-methylquinoline+HCl\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Methyl-2-methylquinoline} + \text{HCl}

Oxidation Reactions

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents :

  • KMnO₄ in acidic medium

  • CrO₃ in H₂SO₄

Product : 2-Carboxy-3-(chloromethyl)quinoline, a precursor for further functionalization.

Biological alkylation

In medicinal chemistry, the chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes or DNA. This property underpins its role in developing enzyme inhibitors and anticancer agents.

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Nucleophilic Substitution1H-benzo[d]imidazole-2-thiol, MeOH, RT3-((Benzoimidazol-2-ylthio)methyl)quinoline95–98%
Sonogashira CouplingTerminal acetylene, Pd(PPh₃)₄, THFAlkynylated quinoline derivative75–85%
ReductionH₂, Pd/C, EtOH3-Methyl-2-methylquinoline90%
OxidationKMnO₄, H₂SO₄2-Carboxy-3-(chloromethyl)quinoline60–70%

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group.

  • Sonogashira Coupling : Involves oxidative addition of the alkyne to palladium, followed by transmetallation and reductive elimination.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-(Chloromethyl)-2-methylquinoline derivatives have been investigated for their antimicrobial properties. Studies indicate that quinoline-based compounds exhibit a range of pharmacological activities, including antibacterial, antifungal, and antimalarial effects. For instance, quinolinyl amines have shown promising results against various pathogens, making them potential candidates for the development of new antibiotics .

Anticancer Properties
Research has highlighted the antiproliferative activity of quinoline derivatives, including this compound. A study synthesized novel 2-substituted-4-amino-6-halogenquinolines and evaluated their effectiveness against cancer cell lines. The findings suggest that these compounds can inhibit cell growth, indicating their potential as anticancer agents .

Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several quinoline derivatives on human cancer cell lines. The results showed that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. The study concluded that the presence of the chloromethyl group significantly influences the biological activity of these compounds .

Agricultural Applications

Larvicidal Activity
this compound has demonstrated significant larvicidal activity against aquatic pests. A study focused on its derivatives showed strong mortality rates in Chironomus tentans larvae when exposed to varying concentrations of the compound. The results indicated that at higher concentrations (up to 100 μg/ml), mortality rates reached 100%, showcasing its potential as a biopesticide .

Data Table: Larvicidal Activity of Quinoline Derivatives

CompoundConcentration (μg/ml)Mortality (%)
5a4033.33
5b100100
5c6050
5d8083.33

This table summarizes the effectiveness of various derivatives in inducing mortality in larval populations, emphasizing the compound's potential use in pest control strategies.

Materials Science

Synthesis of Functional Materials
The unique reactivity of this compound allows it to serve as a precursor for synthesizing functional materials. Its electrophilic nature enables it to participate in various organic reactions, leading to the development of new polymers and materials with specific properties .

Case Study: Synthesis of Novel Polymers
In a study focused on polymer chemistry, researchers utilized this compound as a building block for synthesizing novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylquinoline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoline ring structure allows for intercalation with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituent at 3-position Molecular Formula Molecular Weight Physical State Melting Point (°C) NMR Solvent
This compound -CH₂Cl C₁₁H₁₀ClN 191.66 Solid* Not reported CDCl₃/DMSO-d6
3-(Hexylthiomethyl)-2-methylquinoline (4j) -(CH₂)₆S- C₁₈H₂₂NS₂ 316.50 Yellow liquid Not applicable CDCl₃
3-((4-Isopropylphenylthio)methyl)-2-methylquinoline (4o) -(CH₂-S-C₆H₄-iPr) C₂₁H₂₂NS 320.47 Red solid 98–100 DMSO-d6
2-Chloro-8-methylquinoline-3-carboxaldehyde -CHO (carboxaldehyde) C₁₂H₉ClNO 230.66 Solid 138–141 Not reported
2-Chloro-3-(chloromethyl)-6-ethylquinoline -CH₂Cl and -C₂H₅ at 6-position C₁₂H₁₁Cl₂N 240.13 Solid Not reported Not reported

Notes:

  • The chloromethyl group in this compound confers higher reactivity compared to sulfur-containing analogs (e.g., 4j, 4o), which exhibit lower electrophilicity due to thioether linkages .
  • Solid-state derivatives like 2-Chloro-8-methylquinoline-3-carboxaldehyde have higher melting points (138–141°C) due to carbonyl group interactions, contrasting with the liquid state of 4j .

Key Research Findings

Synthetic Flexibility: this compound’s chloromethyl group allows efficient synthesis of methoxymethyl, amine, and heterocyclic derivatives, outperforming sulfur- or carbonyl-substituted quinolines in modularity .

Thermal Stability : Derivatives with bulky substituents (e.g., 4o) exhibit higher melting points, whereas chloromethyl analogs remain more soluble in organic solvents .

Biological Activity

3-(Chloromethyl)-2-methylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 201.66 g/mol. The compound features a chloromethyl group at the 3-position and a methyl group at the 2-position of the quinoline ring, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting enzymes or disrupting cellular processes.
  • DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially affecting gene expression and cell proliferation.

Biological Activities

Research has documented several significant biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antidepressant Properties : Compounds derived from this compound have been noted for their antidepressant effects in animal models, suggesting potential applications in treating mood disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against certain bacterial strains.

Anticancer Studies

A study conducted on the anticancer efficacy of this compound revealed that it induced apoptosis in cancer cells through mitochondrial dysfunction. The compound was found to decrease mitochondrial membrane potential in a dose-dependent manner, leading to increased cytochrome c release and activation of caspases .

Antidepressant Effects

In behavioral assays using rodent models, derivatives of this compound exhibited significant antidepressant-like effects. These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation.

Comparative Analysis

The following table summarizes the biological activities of various quinoline derivatives compared to this compound:

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl at position 3Anticancer, Antidepressant
2-Chloro-6-methylquinolineSingle chlorine substitutionAntimicrobial
4-Chloro-3-(chloromethyl)-6-methylquinolineMultiple chlorinationsAntimicrobial and anticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-2-methylquinoline, and what key parameters influence yield?

  • Methodological Answer : A common route involves chlorination of 2-methylquinoline using chlorine gas under controlled conditions. For example, chlorination in non-polar solvents (e.g., dichloromethane) at 0–5°C yields this compound with minimal side products . Key parameters include reaction temperature (exothermic reactions require cooling), chlorine gas flow rate, and substrate purity. Catalytic additives like Lewis acids (e.g., AlCl₃) may enhance regioselectivity but require careful stoichiometric control to avoid over-chlorination.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the chloromethyl (-CH₂Cl) group (δ ~4.8 ppm for CH₂Cl in CDCl₃) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
  • X-ray crystallography : Resolves spatial conformation; for example, the quinoline ring is planar (RMSD ≤0.04 Å), and substituents like chloromethyl adopt specific dihedral angles (e.g., 70.22° relative to adjacent rings) .
  • Melting Point : Reported mp 138–141°C for analogous 2-chloro-8-methylquinoline derivatives .

Q. How is this compound utilized in synthesizing bioactive derivatives?

  • Methodological Answer : The chloromethyl group serves as a reactive handle for nucleophilic substitution. For example:

  • Amine derivatives : React with 4-methoxyaniline in methanol to form Schiff bases, reduced to secondary amines using NaBH₃CN (pH 6, 85% yield) .
  • Antimicrobial agents : Derivatives like ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates are synthesized via cyclization and tested against bacterial strains using MIC assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups at the chloromethyl position?

  • Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. For instance:

  • Solvent selection : Polar aprotic solvents (DMF/DMAC) improve solubility for formylation/acetylation reactions (Table 1: 85% yield in DMF at 80°C vs. 72% in THF) .
  • Catalyst loading : Vilsmeier-Haack reagent (POCl₃/DMF) at 1.2 equiv. maximizes formyl group introduction while minimizing hydrolysis .
  • Substrate scope : Electron-rich quinolines require lower temperatures (50°C) to prevent decomposition, whereas electron-deficient analogs tolerate higher temps (90°C) .

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Contradictions often arise from subtle variations in:

  • Substrate purity : Impurities in 2-methylquinoline (e.g., oxidized byproducts) reduce chlorination efficiency. Pre-purification via recrystallization or column chromatography is critical .
  • Ambient moisture : Hydrolysis of chloromethyl to hydroxymethyl groups occurs in humid conditions. Use anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Analytical validation : Cross-validate yields using HPLC (C18 column, acetonitrile/water gradient) to detect low-abundance byproducts .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-6/C-8 to enhance antimicrobial potency .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., purine analogs) via Suzuki-Miyaura cross-coupling to target enzymes like PI3Kδ (e.g., AMG319 derivatives) .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like β-amyloid for Alzheimer’s drug candidates .

Ethical and Reporting Considerations

  • Data Reproducibility : Disclose solvent batch numbers, catalyst sources, and equipment calibration details to ensure reproducibility .
  • Ethical Compliance : For biological studies, obtain ethics approval (e.g., IEC approval code) and adhere to OECD guidelines for antimicrobial testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-methylquinoline

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